molecular formula C19H17N3 B2594410 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-64-2

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2594410
CAS No.: 1031967-64-2
M. Wt: 287.366
InChI Key: GOXLFVVCSWWLHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for the preparation of pyrazoloquinolines. Traditional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, and Conrad-Limpach reactions. These classical protocols yield the quinoline scaffold, which can then be further modified to introduce the desired substituents. Additionally, modern approaches, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and green reaction protocols, have been explored .


Molecular Structure Analysis

The molecular formula of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is C₁₉H₁₆N₂. Its structure consists of a fused pyrazole and quinoline ring system. The ethyl group at position 8 and the methylphenyl group at position 3 contribute to its overall shape and reactivity. The nitrogen atoms in the pyrazole ring can participate in both electrophilic and nucleophilic reactions .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For instance, the pyrazole nitrogen can act as a nucleophile in imino-Diels-Alder reactions, leading to the formation of quinoline derivatives . Additionally, the ethyl group can participate in various transformations, such as oxidation, amination, and halogenation .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazoloquinoline derivatives, including compounds structurally related to 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, focuses on their synthesis and chemical properties. For instance, studies have demonstrated methodologies for the synthesis of condensed heterotricycles, leveraging the pyrazoloquinoline framework as a cornerstone for constructing complex molecules with potential utility across a spectrum of applications, from materials science to pharmaceuticals (Nagarajan & Shah, 1992). Such research underlines the compound's importance in synthetic organic chemistry, offering pathways to diverse heterocyclic structures with intricate chemical functionalities.

Material Science and Photophysical Applications

The application of pyrazoloquinoline derivatives extends into material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photophysical devices. Studies have highlighted the synthesis and evaluation of variously substituted pyrazoloquinolines as emitting materials in OLEDs, pointing to their significant potential for enhancing the performance and color purity of these devices (T. et al., 2001). Furthermore, the structural and optical properties of related thin films have been investigated, suggesting their utility in improving the efficiency and durability of photovoltaic devices (Zeyada et al., 2016).

Biological and Pharmacological Potential

While the explicit biological activities of this compound itself might not be directly documented in the accessible literature, the broader family of pyrazoloquinoline compounds has been the subject of various studies exploring their antimicrobial, antifungal, and cytotoxic activities. These studies suggest the potential for these compounds to be developed into novel therapeutic agents, pending further research to fully understand their mechanisms of action and safety profiles (Deady et al., 2003).

Properties

IUPAC Name

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-3-13-6-9-17-15(10-13)19-16(11-20-17)18(21-22-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXLFVVCSWWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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